molecular formula C21H26N2OS B2892840 1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851863-69-9

1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2892840
CAS No.: 851863-69-9
M. Wt: 354.51
InChI Key: XBTYJOWOKFWKEK-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that combines the structural features of adamantane, benzylsulfanyl, and dihydroimidazole

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves multiple stepsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. In materials science, it is studied for its potential use in the development of advanced materials with specific properties. Additionally, it has applications in organic synthesis as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the dihydroimidazole ring can engage in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways .

Comparison with Similar Compounds

1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole can be compared with other compounds that contain adamantane or imidazole moieties. Similar compounds include 1-Adamantyl-(2-mercapto-4,5-dihydroimidazol-1-yl)methanone and 1-Adamantyl-(2-benzylthio-4,5-dihydroimidazol-1-yl)methanone. The unique combination of the adamantane, benzylsulfanyl, and dihydroimidazole groups in this compound distinguishes it from these related compounds .

Properties

IUPAC Name

1-adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-19(21-11-16-8-17(12-21)10-18(9-16)13-21)23-7-6-22-20(23)25-14-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTYJOWOKFWKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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